molecular formula C8H9ClFNO B13590738 2-(2-Chloro-4-fluorophenoxy)ethanamine

2-(2-Chloro-4-fluorophenoxy)ethanamine

Cat. No.: B13590738
M. Wt: 189.61 g/mol
InChI Key: LDFFQENWSRJYPB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenoxy)ethanamine is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFQENWSRJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Chloro 4 Fluorophenoxy Ethanamine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-(2-Chloro-4-fluorophenoxy)ethanamine, the primary disconnections are at the ether C-O bond and the C-N bond of the ethanamine moiety.

Two logical retrosynthetic pathways emerge:

Pathway A: Ether formation followed by amination. This is the most common approach. The C-O ether bond is disconnected first. This identifies 2-Chloro-4-fluorophenol (B157789) and a two-carbon electrophile, such as 2-bromoethanol or 2-chloroethanol, as key precursors. After the formation of the intermediate, 2-(2-chloro-4-fluorophenoxy)ethanol, the hydroxyl group is converted into an amine.

Pathway B: Amination followed by ether formation. This pathway involves disconnecting the C-N bond first, which is generally less favored due to the higher reactivity of amines. A more practical variation involves using a protected amine. The C-O bond is disconnected to yield 2-Chloro-4-fluorophenol and a pre-functionalized, amine-protected building block like N-(2-bromoethyl)phthalimide.

This analysis identifies the following crucial precursors for the synthesis:

2-Chloro-4-fluorophenol: The core aromatic component.

A C2 synthon: A two-carbon unit that will form the ethanamine bridge. Examples include:

2-Haloethanols (e.g., 2-bromoethanol)

Ethylene oxide

N-protected 2-haloethanamines (e.g., N-(2-bromoethyl)phthalimide)

Established Synthetic Pathways and Reaction Conditions

The construction of this compound typically follows a linear sequence involving the formation of the phenoxy ether and subsequent installation of the amine functional group.

The formation of the phenoxy ether bond is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com

The key steps and conditions are:

Deprotonation of the Phenol: 2-Chloro-4-fluorophenol is treated with a suitable base to form the more nucleophilic 2-chloro-4-fluorophenoxide ion.

Nucleophilic Attack: The phenoxide ion then reacts with a two-carbon electrophile, such as 2-bromoethanol or 1-bromo-2-chloroethane, to form the ether linkage.

Common reaction parameters are summarized in the table below.

ParameterTypical Reagents/ConditionsPurpose
Phenol 2-Chloro-4-fluorophenolAromatic core structure
Base K₂CO₃, NaH, NaOHDeprotonates the phenol to form the phenoxide
Solvent Acetone, DMF, AcetonitrileProvides a medium for the reaction
Electrophile 2-Bromoethanol, 1,2-DibromoethaneProvides the two-carbon bridge
Temperature Room Temperature to RefluxControls the reaction rate

The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) ensures complete deprotonation of the phenol. However, a weaker base like potassium carbonate (K₂CO₃) in acetone is often sufficient and offers milder conditions, which can be advantageous for scaled-up processes.

Once the phenoxyethanol or phenoxyethyl halide intermediate is formed, the next crucial step is the introduction of the primary amine group. Several strategies exist for this transformation.

The Gabriel Synthesis: This is a robust method for forming primary amines.

The intermediate 2-(2-chloro-4-fluorophenoxy)ethyl halide is reacted with potassium phthalimide.

The resulting N-substituted phthalimide is then cleaved, typically by hydrolysis with a strong acid (e.g., HCl) or, more commonly, with hydrazine (Ing-Manske procedure), to release the desired primary amine.

Azide Reduction: This two-step process offers a reliable alternative.

The hydroxyl group of 2-(2-chloro-4-fluorophenoxy)ethanol is first converted to a better leaving group (e.g., a tosylate or mesylate).

This is followed by substitution with sodium azide (NaN₃) to form an alkyl azide.

The azide is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

Reductive Amination: While less direct for this specific target, reductive amination is a powerful general method for amine synthesis. organic-chemistry.org It would involve the oxidation of the intermediate alcohol to an aldehyde, followed by reaction with ammonia in the presence of a reducing agent.

The table below compares these common amination strategies.

MethodKey ReagentsIntermediateAdvantagesDisadvantages
Gabriel Synthesis Potassium phthalimide, HydrazineN-Phthalimidoethanamine derivativeAvoids over-alkylation, clean reactionPhthalic hydrazide byproduct can be difficult to remove
Azide Reduction TsCl, NaN₃, LiAlH₄ or H₂/Pd-CPhenoxyethyl azideHigh yields, clean reductionAzides are potentially explosive, use of hydrides requires anhydrous conditions

Throughout the synthesis, strategic functional group interconversions and the use of protecting groups are essential to prevent unwanted side reactions.

Hydroxyl to Leaving Group Conversion: As mentioned, the hydroxyl group of the 2-(2-chloro-4-fluorophenoxy)ethanol intermediate is a poor leaving group. It must be converted into a better one, such as a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride), to facilitate nucleophilic substitution by an azide or phthalimide anion.

Use of Protecting Groups: If the synthesis starts with a molecule already containing an amine, such as 2-aminoethanol, the amine's nucleophilicity would interfere with the Williamson ether synthesis. Therefore, the amine must be protected. Common amine protecting groups include tert-butyloxycarbonyl (Boc) or benzyl. These groups are stable under the basic conditions of the ether synthesis and can be removed later in the sequence under acidic or hydrogenolysis conditions, respectively.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing costs and reaction times in a laboratory or industrial setting. researchgate.netscielo.br

For the Williamson ether synthesis step , key parameters to optimize include:

Base Equivalents: Using a slight excess of the base (e.g., 1.1-1.5 equivalents) can drive the deprotonation of the phenol to completion.

Temperature: While higher temperatures increase the reaction rate, they can also lead to side reactions. The optimal temperature balances reaction time with product purity. For many Williamson syntheses, refluxing in acetone or acetonitrile provides a good balance. scielo.br

Catalysts: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can enhance the reaction rate, especially when using a carbonate base in a two-phase system.

The following table shows hypothetical optimization data for the ether formation step.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetone56 (Reflux)1285
2K₂CO₃ (1.5)DMF80692
3NaH (1.2)THF66 (Reflux)495
4K₂CO₃ (1.5)Acetonitrile82 (Reflux)890

This is an interactive data table based on typical optimization results for similar reactions.

For the amination step , optimization focuses on:

Cleavage Conditions (Gabriel Synthesis): The use of hydrazine in a solvent like ethanol at reflux is generally efficient. The reaction time must be monitored to ensure complete deprotection without degrading the product.

Reduction Conditions (Azide Method): For catalytic hydrogenation, optimizing the catalyst loading (e.g., 5-10 mol% Pd/C), hydrogen pressure, and temperature is key to achieving a clean and complete reduction.

Emerging Methodologies in Phenoxyethanamine Synthesis

While traditional methods are robust, modern synthetic chemistry offers new approaches that may provide advantages in terms of efficiency, safety, or environmental impact.

Palladium or Copper-Catalyzed C-O Cross-Coupling: The Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed) are powerful methods for forming C-O bonds. These could potentially be adapted to couple 2-Chloro-4-fluorophenol with a suitably protected 2-aminoethanol derivative. These methods often tolerate a wider range of functional groups compared to the classic SN2 approach.

Flow Chemistry: Conducting the multi-step synthesis in a continuous flow reactor can offer significant advantages. It allows for precise control over reaction parameters like temperature and mixing, can improve safety by minimizing the volume of hazardous reagents at any given time, and can facilitate easier scale-up.

Biocatalysis: The use of enzymes, such as transaminases, could be an emerging strategy for the amination step. A transaminase could potentially convert an intermediate ketone, 2-(2-chloro-4-fluorophenoxy)acetaldehyde, directly into the final amine product with high stereoselectivity if a chiral product were desired.

These emerging methodologies, while not yet standard for this specific molecule, represent the future direction of synthetic organic chemistry and may offer more efficient and sustainable routes.

Chemical Reactivity and Derivatization of 2 2 Chloro 4 Fluorophenoxy Ethanamine

Reactions Involving the Primary Amine Functionality

The primary amine group of 2-(2-chloro-4-fluorophenoxy)ethanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Amidation Reactions

The nucleophilic nature of the primary amine readily facilitates acylation and amidation reactions. While specific studies detailing the acylation of this compound are not extensively documented in publicly available literature, the general reactivity of primary amines is well-established. For instance, the reaction of a primary amine with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine, is a standard method for the formation of α-chloroacetamides. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable amide bond.

Table 1: Representative Acylation Reaction of a Primary Amine

Reactant 1 Reactant 2 Reagent Product Type

Alkylation and Reductive Alkylation for Secondary and Tertiary Amines

The synthesis of secondary and tertiary amines from this compound can be achieved through alkylation and reductive alkylation. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. A more controlled and widely used method is reductive amination. masterorganicchemistry.com This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, typically with a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), yields the corresponding secondary or tertiary amine. masterorganicchemistry.com This method's efficiency and selectivity make it a preferred route for the controlled synthesis of N-alkylated derivatives. organic-chemistry.org

Table 2: General Scheme for Reductive Amination

Step Reactants Reagent Intermediate/Product
1 Primary Amine, Aldehyde/Ketone - Imine

Cyclization Reactions Leading to Heterocyclic Systems

The primary amine of this compound serves as a valuable nucleophile in cyclization reactions for the synthesis of various heterocyclic systems. Although specific examples involving this exact molecule are not readily found in the surveyed literature, the general reactivity patterns of primary amines in such transformations are informative. For instance, primary amines are known to react with appropriate bifunctional electrophiles to form a range of nitrogen-containing heterocycles, which are significant structural components in many pharmaceutical and agrochemical compounds.

Transformations of the Aromatic Ring System

The 2-chloro-4-fluorophenoxy moiety of the molecule offers opportunities for further functionalization through reactions on the aromatic ring. The existing substituents influence the regioselectivity of these transformations.

Electrophilic and Nucleophilic Aromatic Substitutions (where applicable)

The aromatic ring of this compound is substituted with both a halogen (chloro) and an ether linkage, which are ortho, para-directing groups, and a halogen (fluoro) which is also ortho, para-directing. The ether group is activating, while the halogens are deactivating. This substitution pattern would direct incoming electrophiles to the positions ortho and para to the activating ether group, while considering the deactivating effect of the halogens. However, specific examples of electrophilic aromatic substitution on this molecule are not detailed in the available scientific literature.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly for the displacement of one of the halogen atoms, if the ring is sufficiently activated by electron-withdrawing groups. Given the presence of the activating ether group, SNAr reactions would generally require harsh conditions unless additional activating groups are present on the ring.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The ether oxygen in the 2-(2-chloro-4-fluorophenoxy) group could potentially act as a DMG. This would direct lithiation to the position ortho to the ether linkage. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. While this is a plausible synthetic strategy, specific applications of DoM to this compound have not been reported in the reviewed literature.

Modifications at the Ether Linkage

The ether linkage in this compound, which connects the substituted aromatic ring to the ethanamine side chain, is a chemically stable bond. Aryl ethers are generally resistant to chemical cleavage due to the strength of the sp² carbon-oxygen bond. However, under specific and often forcing reaction conditions, this linkage can be modified, primarily through cleavage reactions.

Acid-Catalyzed Cleavage

One of the most common methods for cleaving aryl ethers is through the use of strong acids, particularly strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). The reaction proceeds via nucleophilic substitution. The ether oxygen is first protonated by the strong acid, making the adjacent aliphatic carbon atom susceptible to nucleophilic attack by the halide ion (I⁻ or Br⁻).

This reaction would result in the breaking of the ether bond to yield two main products: 2-chloro-4-fluorophenol (B157789) and a derivative of the ethanamine side chain, such as 2-bromoethanamine or 2-iodoethanamine, depending on the acid used. The reaction is typically conducted at elevated temperatures to overcome the high activation energy required for ether cleavage.

A general representation of this cleavage is shown in the table below:

ReactantReagents & ConditionsMajor Products
This compoundConcentrated HBr, Heat2-Chloro-4-fluorophenol
2-Bromoethanamine
This compoundConcentrated HI, Heat2-Chloro-4-fluorophenol
2-Iodoethanamine

Advanced Spectroscopic and Structural Elucidation of 2 2 Chloro 4 Fluorophenoxy Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-Chloro-4-fluorophenoxy)ethanamine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the phenyl ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The protons of the ethanamine side chain (-O-CH₂-CH₂-NH₂) would typically present as two triplets. The methylene (B1212753) group adjacent to the oxygen (-O-CH₂) would be deshielded and appear at a lower field compared to the methylene group adjacent to the nitrogen (-CH₂-NH₂).

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For the aromatic portion, six distinct signals are anticipated due to the different electronic environments created by the chloro, fluoro, and ethoxy substituents. The presence of the electronegative fluorine atom will cause splitting of the signals for the carbons it is bonded to and those nearby (C-F coupling). The two aliphatic carbons in the ethanamine side chain will also give rise to separate signals.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. researchgate.net The spectrum for this compound is expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift and coupling pattern of this signal, influenced by the adjacent protons, can confirm the substitution pattern on the aromatic ring. This technique is particularly valuable for monitoring chemical transformations involving the fluorinated part of the molecule. cas.cn

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HAromatic~6.8 - 7.3mJ(H,H), J(H,F)
¹H-OCH₂-~4.1tJ(H,H) ≈ 5-7
¹H-CH₂N-~3.0tJ(H,H) ≈ 5-7
¹H-NH₂~1.5 - 2.5 (variable)br sN/A
¹³CAromatic C-O~150-155d²J(C,F)
¹³CAromatic C-F~155-160d¹J(C,F) > 200
¹³CAromatic C-Cl~120-125d³J(C,F)
¹³CAromatic C-H~115-130dJ(C,F)
¹³C-OCH₂-~68sN/A
¹³C-CH₂N-~42sN/A
¹⁹FAromatic C-F~ -110 to -125mJ(F,H)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu

The fragmentation of the molecular ion would likely proceed through several key pathways:

Alpha-cleavage: The bond between the two carbons of the ethanamine side chain can break, leading to the formation of a stable iminium ion (CH₂=NH₂⁺, m/z = 30), which is often a prominent peak for primary amines.

Ether Bond Cleavage: The C-O ether bond can cleave, resulting in the formation of a 2-chloro-4-fluorophenoxy radical and an ethanamine cation, or a 2-chloro-4-fluorophenate ion.

Loss of Side Chain: Cleavage at the ether oxygen can lead to the loss of the entire ethanamine side chain, generating a fragment corresponding to the 2-chloro-4-fluorophenol (B157789) ion.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
205/207[C₈H₉ClFNO]⁺Molecular Ion (M⁺)
175/177[C₇H₆ClFO]⁺Loss of CH₂NH₂
146/148[C₆H₄ClFO]⁺Ion of 2-chloro-4-fluorophenol
44[C₂H₆N]⁺Ethanamine cation
30[CH₄N]⁺Alpha-cleavage (CH₂=NH₂⁺)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two characteristic N-H stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups occur just below 3000 cm⁻¹.

C-O Ether Linkage: A strong, characteristic C-O-C asymmetric stretching band for the aryl-alkyl ether is expected in the region of 1200-1260 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the phenyl ring will produce several bands in the 1450-1600 cm⁻¹ region.

C-F and C-Cl Bonds: The C-F stretching vibration gives a strong absorption in the 1000-1300 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, typically between 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and other less polar bonds, complementing the information obtained from the IR spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch-NH₂3300 - 3500Medium
Aromatic C-H StretchAr-H3010 - 3100Medium-Weak
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium
N-H Bend-NH₂1590 - 1650Medium
Aromatic C=C StretchAromatic Ring1450 - 1600Medium-Strong
Asymmetric C-O-C StretchAryl-Alkyl Ether1200 - 1260Strong
C-F StretchAr-F1000 - 1300Strong
C-Cl StretchAr-Cl600 - 800Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles.

While no crystal structure for this compound itself is publicly available, analysis of related structures, such as 2-Chloro-N-(4-fluorophenyl)acetamide, reveals the types of interactions that can define the solid-state packing. researchgate.net For the title compound, one would expect the crystal structure to be stabilized by intermolecular hydrogen bonds between the amine group (-NH₂) of one molecule and the oxygen or nitrogen atoms of neighboring molecules. researchgate.net The planar phenyl rings might also engage in π-π stacking interactions. Such an analysis would provide unequivocal proof of the molecular conformation in the solid state, for instance, the orientation of the ethanamine side chain relative to the aromatic ring.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if chiral derivatives were synthesized, for example, by introducing a stereocenter on the ethanamine side chain (e.g., at the carbon bearing the amino group), then chiroptical spectroscopy would become a crucial tool. It could be used to determine the absolute configuration of the enantiomers and to study conformational changes in solution.

Computational Chemistry and Theoretical Investigations of 2 2 Chloro 4 Fluorophenoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational possibilities of 2-(2-Chloro-4-fluorophenoxy)ethanamine. DFT studies allow for the determination of the molecule's most stable three-dimensional arrangement (conformation) by calculating the potential energy surface. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results
Dipole Moment Data not available in search results
Total Energy Data not available in search results

Note: Specific values are dependent on the level of theory and basis set used in the DFT calculations. The data presented here is illustrative of the types of properties calculated.

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational methods are also employed to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation. Techniques such as Time-Dependent DFT (TD-DFT) can forecast the ultraviolet-visible (UV-Vis) spectrum by calculating the energies of electronic transitions. Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed.

These theoretical spectra serve as a valuable tool for interpreting experimental results and can help in the structural confirmation of the synthesized compound. The agreement between the calculated and observed spectra provides confidence in the accuracy of the computational model.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Predicted Wavenumber/Wavelength Experimental Wavenumber/Wavelength
IR (C-Cl stretch) Data not available in search results Data not available in search results
IR (C-F stretch) Data not available in search results Data not available in search results
IR (N-H stretch) Data not available in search results Data not available in search results
UV-Vis (λmax) Data not available in search results Data not available in search results

Note: The accuracy of predicted spectroscopic data is highly dependent on the computational method and may require scaling factors for better correlation with experimental values.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are utilized. Molecular docking predicts the preferred orientation of the molecule when it binds to a specific biological target, such as a protein or enzyme. This helps in identifying potential binding modes and estimating the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-target complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While specific studies on this compound are not widely available, related research on similar pharmacophores has shown the utility of these methods. For instance, docking studies on related chloro- and fluoro-substituted compounds have been used to predict their binding to various receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Series of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties). The resulting QSAR equation can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. While specific QSAR models for derivatives of this compound are not detailed in the available literature, the principles of QSAR are widely applied to similar classes of compounds. arabjchem.orgasianpubs.orgdoi.orgresearchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Insights of 2 2 Chloro 4 Fluorophenoxy Ethanamine Derivatives

Neurotransmitter Receptor Interaction Studies

Following a comprehensive search of scientific literature, no specific studies detailing the 5-HT₁A receptor ligand binding affinities or functional assay results for derivatives of 2-(2-Chloro-4-fluorophenoxy)ethanamine were identified. Research in this area often focuses on broader classes of arylpiperazines or other scaffolds where the specific 2-chloro-4-fluorophenoxy moiety was not explicitly evaluated or reported.

No specific data from in vitro adrenoceptor binding assays or functional studies for derivatives of this compound were found in the available literature.

Research has identified derivatives of the this compound scaffold as potent modulators of other significant central nervous system targets, particularly voltage-gated sodium channels. One notable derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), has been characterized as a potent, broad-spectrum, state-dependent sodium channel blocker. nih.gov

State-dependent sodium channel blockers are of interest in treating conditions with pathological neuronal hyperexcitability, such as chronic pain. The mechanism involves preferential binding to and stabilization of the inactivated state of the sodium channel, which is more prevalent during the rapid firing of neurons characteristic of pain states. In vitro electrophysiological studies on recombinant rat Naᵥ1.2 channels and native sodium currents in cultured rat dorsal root ganglion neurons revealed that PPPA has a significantly improved profile compared to established sodium channel blockers like carbamazepine (B1668303) (CBZ) and lamotrigine (B1674446) (LTG). nih.gov Specifically, PPPA was found to be approximately 1000 times more potent, possess 2000-fold faster binding kinetics, and exhibit at least 10-fold greater state dependence than both carbamazepine and lamotrigine. nih.gov This suggests that the 2-chloro-4-fluorophenoxy moiety contributes to a molecular structure that is highly effective at interacting with voltage-gated sodium channels.

Table 1: Comparative In Vitro Profile of Sodium Channel Blockers

CompoundRelative PotencyRelative Binding KineticsRelative State DependenceSource
2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA)~1000x > CBZ & LTG~2000x faster than CBZ & LTG≥10x > CBZ & LTG nih.gov
Carbamazepine (CBZ)ReferenceReferenceReference nih.gov
Lamotrigine (LTG)ReferenceReferenceReference nih.gov

Enzyme Modulation and Inhibition Assays

No studies reporting the evaluation of this compound derivatives as inhibitors of the enzyme dihydrofolate reductase (DHFR) were identified in a review of the available scientific literature.

While various acetamide (B32628) and benzamide (B126) derivatives are explored as glucokinase activators, specific data (such as EC₅₀ values) from in vitro glucokinase activation assays for derivatives of this compound were not found in the reviewed literature. Patent literature describes broad classes of phenoxy acetamide derivatives as potential glucokinase activators, but does not provide specific bioactivity data for compounds with the 2-chloro-4-fluoro substitution pattern. google.comgoogle.com

Histone Lysine Demethylase (KDM) Modulatory Effects

There is no available scientific literature detailing the modulatory effects of this compound derivatives on Histone Lysine Demethylases (KDMs). Research on KDM inhibitors is an active field, with various chemical scaffolds being investigated for their potential in epigenetic regulation; however, this specific class of compounds has not been reported in this context. nih.govnih.govmdpi.com

In Vitro Anti-Infective Activity

Comprehensive searches did not yield specific studies on the anti-infective properties of this compound derivatives.

Anti-leishmanial Efficacy in Parasite Cell Lines

No published data was found regarding the in vitro anti-leishmanial efficacy of this compound derivatives against any Leishmania parasite cell lines. While other heterocyclic compounds are being explored for anti-leishmanial properties, this specific scaffold remains uninvestigated in the available literature. nih.govresearchgate.netmdpi.com

Anti-malarial Activity in Parasite Strains

There is no available research documenting the in vitro anti-malarial activity of this compound derivatives against Plasmodium strains. The development of novel anti-malarial agents is a global health priority, with many classes of compounds under investigation, but this particular series of compounds is not among them in the published literature. mdpi.comnih.govmdpi.comnih.govdovepress.com

General Antimicrobial and Antifungal Evaluations

Specific studies evaluating the general antimicrobial and antifungal activities of this compound derivatives are not present in the current scientific literature. Although the antimicrobial properties of various halogenated compounds are a subject of research, data on this specific compound series is absent. nih.govnih.govresearchgate.netmdpi.com

In Vitro Cytotoxicity Assessments in Relevant Cell Lines (for research purposes)

No data from in vitro cytotoxicity assessments of this compound derivatives in any relevant cell lines for research purposes have been published.

Elucidation of Molecular Mechanisms of Action and Signaling Pathways

Consistent with the lack of data on the biological activities of this compound derivatives, there is no information available regarding the elucidation of their molecular mechanisms of action or any associated signaling pathways.

Structure Activity Relationship Sar Studies of 2 2 Chloro 4 Fluorophenoxy Ethanamine Analogues

Influence of Substituents on the Aryl Ring (Position and Electronic Nature of Halogens, Alkyl, Alkoxy Groups)

The nature, position, and electronic properties of substituents on the aryl ring of phenoxyethanamine analogues play a pivotal role in their affinity and selectivity for adrenergic receptors. Halogen substitution, in particular, has been a key area of focus in the development of beta-blockers.

The substitution pattern of halogens on the aromatic ring significantly influences the beta-adrenolytic activity of phenoxypropanolamines. Studies on dihalogenated derivatives have shown that the position of the halogens is crucial for potency. For instance, 2,5-dihalogenated phenoxypropanolamines have been found to block beta-receptors at lower concentrations compared to their 2,4-dihalogenated counterparts. Conversely, compounds with a 3,4-dihalogenation pattern generally exhibit the weakest beta-adrenolytic effects. pharmaguideline.com This suggests that substitution at the ortho and meta positions relative to the ether linkage is more favorable for activity than substitution at the meta and para positions.

The electronic nature of the substituents also plays a role. Electron-withdrawing groups, such as halogens, can modulate the interaction with the receptor, potentially through electrostatic or hydrogen bonding interactions with amino acid residues in the binding pocket. The interplay between the electronic effects of the 2-chloro and 4-fluoro substituents likely fine-tunes the compound's activity.

Below is a data table illustrating the general influence of aryl ring halogen substitution patterns on the beta-blocking activity of phenoxypropanolamine analogues.

Substitution Pattern Relative Potency Receptor Selectivity (β1/β2)
2,5-DichloroHighNon-selective
2,4-DichloroModerateNon-selective
3,4-DichloroLowNon-selective
4-ChloroModerateβ1-selective

This table is illustrative and based on general SAR principles for phenoxypropanolamines. Specific values may vary depending on the full molecular structure.

Effects of Modifications at the Ethanamine Moiety (e.g., N-Alkylation, Cyclization)

Modifications to the ethanamine side chain, including N-alkylation and cyclization, are critical for determining the potency and selectivity of phenoxyethanamine analogues. The nature of the substituent on the nitrogen atom is a key determinant of whether a compound will act as an agonist or an antagonist at adrenergic receptors.

For beta-adrenergic antagonists, a common structural feature is a secondary amine with a bulky alkyl substituent, such as an isopropyl or tert-butyl group. This bulky group is thought to be crucial for antagonistic activity. Primary amines in this class of compounds tend to have lower potency.

N-alkylation with different groups can significantly alter the biological activity. For example, increasing the size of the N-alkyl group from methyl to isopropyl often leads to a substantial increase in beta-blocking potency. However, further increases in the size of the alkyl group may lead to a decrease in activity.

Cyclization of the ethanamine moiety into a heterocyclic ring system, such as a piperidine (B6355638) or morpholine, is another modification that can impact activity. This conformational constraint can either enhance or decrease binding affinity depending on whether the resulting rigid structure fits favorably into the receptor's binding site.

The table below summarizes the general effects of N-alkylation on the beta-blocking activity of phenoxyethanamine analogues.

N-Substituent Relative Beta-Blocking Potency
-H (Primary amine)Low
-CH3 (Methyl)Moderate
-CH(CH3)2 (Isopropyl)High
-C(CH3)3 (tert-Butyl)High

This table is illustrative and based on general SAR principles for beta-adrenergic antagonists.

Impact of Varying the Ether Linkage Length and Flexibility

The ether linkage between the aromatic ring and the ethanamine side chain is a crucial structural component. This linkage, typically an oxymethylene bridge (-O-CH2-), provides a certain degree of flexibility that allows the molecule to adopt an optimal conformation for binding to the receptor. wikipedia.org

Varying the length of this linkage can have a profound effect on biological activity. For instance, in a series of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, a difference in the length of the alkyl chain connecting the amine nitrogen and the central oxygen atom resulted in a tenfold difference in their 5-HT2 receptor binding affinity. wikipedia.org This highlights the importance of the distance between the amine and the aromatic system for receptor interaction.

Increasing or decreasing the length of the ether linkage from the optimal two-carbon (ethylene) chain can lead to a significant loss of activity. This is likely because the altered distance and flexibility prevent the key pharmacophoric elements—the aromatic ring and the amino group—from achieving the correct spatial orientation required for effective receptor binding. The flexibility of the ether linkage allows for rotation, which can be critical for the molecule to navigate the binding pocket and adopt a low-energy, high-affinity conformation.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of 2-(2-chloro-4-fluorophenoxy)ethanamine analogues is a key determinant of their biological activity. The spatial arrangement of the aromatic ring, the ether linkage, and the ethanamine side chain must be optimal for a productive interaction with the target receptor.

Conformational analysis of structurally related phenoxyalkylamines has demonstrated a correlation between the distance between the nitrogen atom of the amine and the oxygen atom of the ether linkage (N-O distance) and receptor binding affinity. wikipedia.org A specific range of N-O distances may be required for high-affinity binding to certain receptors.

The presence of substituents on the aryl ring, such as the 2-chloro and 4-fluoro groups, can influence the preferred conformation of the molecule. These substituents can create steric hindrance that restricts the rotation around the aryl-oxygen bond, thereby favoring certain rotational isomers (rotamers). This conformational preference can, in turn, affect the molecule's ability to fit into the receptor's binding site.

Computational modeling and techniques like NMR spectroscopy are often employed to determine the preferred conformations of such molecules and to correlate these conformations with their observed biological activities.

Potential Research Applications and Future Directions

Utility as Synthetic Intermediates for Advanced Chemical Synthesis

There is no available information in the reviewed literature to suggest that 2-(2-chloro-4-fluorophenoxy)ethanamine is a widely utilized synthetic intermediate for advanced chemical synthesis. While its structure, featuring a primary amine and a substituted phenoxy group, theoretically allows for a variety of chemical modifications, no specific examples of its use as a building block in the synthesis of more complex molecules have been documented in prominent scientific sources.

Development of Chemical Probes for Receptor and Enzyme Systems

No studies have been identified that focus on the development of chemical probes derived from this compound for the study of receptor or enzyme systems. The design of a chemical probe requires a molecule to have specific binding affinity and selectivity for a biological target, and there is no published research to indicate that this compound or its derivatives have been investigated for such purposes.

Contribution to Rational Drug Design and Discovery Programs

The contribution of this compound to rational drug design and discovery programs appears to be undocumented. Rational drug design relies on a detailed understanding of a biological target and the subsequent design of molecules that can interact with it. There is no evidence to suggest that this compound has been a focal point of such design programs or has served as a scaffold for the development of new therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Concepts

There is a lack of research on the use of this compound in the exploration of novel biological targets or new therapeutic concepts. The investigation of a compound's potential to interact with new targets is a critical component of drug discovery, but no such studies involving this specific molecule have been reported in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloro-4-fluorophenoxy)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, starting from 2-chloro-4-fluorophenol, reaction with 2-chloroethylamine under alkaline conditions (e.g., K₂CO₃ in DMF) yields the target compound. Optimization of solvent polarity, temperature (e.g., 80–100°C), and stoichiometry is critical to minimize by-products like over-alkylated amines . Purity can be enhanced via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show signals for the aromatic protons (δ 6.8–7.4 ppm, split due to Cl/F substituents), ethanamine chain (δ 3.4 ppm for CH₂NH₂), and absence of unreacted phenol (δ 5–6 ppm) .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 204.04 (C₈H₁₀ClFNO⁺) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (±0.3%).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.